(2-(Chloromethyl)-5-nitrophenyl)boronic acid
Overview
Description
(2-(Chloromethyl)-5-nitrophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloromethyl and a nitro group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Boronic acids, in general, are known to be important in various chemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2-(Chloromethyl)-5-nitrophenyl)boronic acid are largely related to its boronic acid component. Boronic acids are known to interact with various biomolecules, particularly enzymes and proteins .
Cellular Effects
For example, they can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its ability to form stable complexes with biomolecules. This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
Boronic acids are generally known for their stability, which suggests that this compound may also exhibit long-term stability in laboratory settings .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, which suggests that this compound may also be involved in various metabolic pathways .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Chloromethyl)-5-nitrophenyl)boronic acid typically involves the following steps:
Nitration: The starting material, 2-chlorotoluene, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-chloro-5-nitrotoluene.
Chloromethylation: The methyl group of 2-chloro-5-nitrotoluene is then chloromethylated to form 2-(chloromethyl)-5-nitrotoluene.
Borylation: Finally, the chloromethyl group is converted to a boronic acid group through a borylation reaction, typically using a palladium-catalyzed process with bis(pinacolato)diboron as the boron source.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions: (2-(Chloromethyl)-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-(Chloromethyl)-5-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioconjugation techniques.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the chloromethyl and nitro groups, making it less reactive in certain applications.
(2-Chlorophenyl)boronic acid: Lacks the nitro group, resulting in different reactivity and applications.
(4-Nitrophenyl)boronic acid:
Uniqueness: (2-(Chloromethyl)-5-nitrophenyl)boronic acid is unique due to the presence of both chloromethyl and nitro groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in applications requiring specific functional group transformations.
Properties
IUPAC Name |
[2-(chloromethyl)-5-nitrophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTLINWGOGSREG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])CCl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675142 | |
Record name | [2-(Chloromethyl)-5-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-80-5 | |
Record name | B-[2-(Chloromethyl)-5-nitrophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Chloromethyl)-5-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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